Lipophilicity (XLogP3) Advantage Over 2,6-Difluoro and 2,6-Dichloro Analogs
The computed XLogP3 of Ethyl 2,6-dibromo-3-fluorobenzoate is 3.6, representing a significant increase in lipophilicity compared to its 2,6-difluoro (XLogP3 = 2.3) and 2,6-dichloro (XLogP3 = 3.2) counterparts [1][2][3]. This quantitative difference of +1.3 log units (vs. difluoro) and +0.4 log units (vs. dichloro) translates into enhanced passive membrane permeation potential, a critical parameter in the design of CNS-penetrant and intracellular-targeted small molecules.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | Ethyl 2,6-difluorobenzoate: 2.3; Ethyl 2,6-dichlorobenzoate: 3.2 |
| Quantified Difference | +1.3 vs. difluoro analog; +0.4 vs. dichloro analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 / 2025.09.15) |
Why This Matters
Higher lipophilicity directly influences oral absorption and blood–brain barrier penetration, making this scaffold advantageous for neurological and intracellular targets compared to the less lipophilic difluoro and dichloro analogs.
- [1] PubChem. Ethyl 2,6-dibromo-3-fluorobenzoate (CID 121228057). XLogP3-AA: 3.6. https://pubchem.ncbi.nlm.nih.gov/compound/121228057 View Source
- [2] PubChem. Benzoic acid, 2,6-difluoro-, ethyl ester (CID 519631). XLogP3: 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/519631 View Source
- [3] PubChem. Ethyl 2,6-dichlorobenzoate (CID 2737439). XLogP3: 3.2. https://pubchem.ncbi.nlm.nih.gov/compound/2737439 View Source
